(2S)-2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one
Description
The compound (2S)-2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one is a chiral secondary amine characterized by its (S)-configured amino group, a piperidine ring, and a cyclopropylmethyl amino substituent. Its molecular formula is C₁₃H₂₄N₃O (molar mass: 241.37 g/mol).
Properties
Molecular Formula |
C13H25N3O |
|---|---|
Molecular Weight |
239.36 g/mol |
IUPAC Name |
(2S)-2-amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C13H25N3O/c1-10(14)13(17)16-6-2-3-12(9-16)8-15-7-11-4-5-11/h10-12,15H,2-9,14H2,1H3/t10-,12?/m0/s1 |
InChI Key |
NEYZAQQQFBFNQE-NUHJPDEHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC(C1)CNCC2CC2)N |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)CNCC2CC2)N |
Origin of Product |
United States |
Biological Activity
(2S)-2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one, commonly referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a piperidine ring, an amino group, and a cyclopropylmethyl substituent, which contribute to its pharmacological properties. The molecular formula is with a molecular weight of approximately 239.36 g/mol .
The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter receptors , enzymes , and ion channels . These interactions can modulate physiological responses, making it a candidate for therapeutic applications in neurological disorders. The specific effects depend on the molecular interactions and the biological systems involved .
Interaction with Receptors
Research indicates that (2S)-2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one may interact with G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction and cellular communication. GPCRs are involved in various physiological processes, including mood regulation, appetite control, and pain perception .
Biological Activity Data
The following table summarizes key findings related to the biological activity of (2S)-2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one:
Case Study 1: Neurotransmitter Modulation
In a controlled study involving animal models, (2S)-2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one was administered to assess its effects on serotonin and dopamine levels. Results indicated a dose-dependent increase in serotonin release, suggesting potential antidepressant properties.
Case Study 2: Obesity Treatment
Another study focused on the compound's potential as an anti-obesity agent. Intracerebroventricular injections in rats demonstrated that the compound could significantly reduce food intake and body weight by modulating neuropeptide Y (NPY) signaling pathways .
Pharmacokinetics
Understanding the pharmacokinetic profile of (2S)-2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one is essential for evaluating its therapeutic viability. Preliminary studies suggest that the compound has favorable absorption characteristics and moderate metabolic stability, with potential for oral bioavailability.
Scientific Research Applications
Chemical Characteristics
The compound is characterized by:
- Molecular Formula : C15H24N2O
- Molecular Weight : Approximately 239.36 g/mol
- Structural Features : It contains a piperidine ring, an amino group, and a cyclopropylmethyl substituent, which are significant for its biological activity.
The biological activity of (2S)-2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one is primarily linked to its interaction with neurotransmitter receptors, enzymes, and ion channels. This compound may modulate these targets, leading to various physiological responses that are particularly relevant for neurological conditions.
Potential Applications:
-
Neurological Disorders :
- Preliminary studies suggest that the compound may exhibit significant activity in treating anxiety and depression by modulating neurotransmitter systems, particularly serotonin and dopamine pathways.
- Its structural analogs have shown promise in preclinical models for conditions like schizophrenia and bipolar disorder due to their ability to stabilize mood and cognitive function .
- Pharmacological Research :
-
Enzyme Inhibition :
- Similar compounds have demonstrated the ability to inhibit enzymes such as acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's. This suggests that (2S)-2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one may also possess similar inhibitory properties .
Case Study 1: Antidepressant Activity
A study evaluated the antidepressant-like effects of (2S)-2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one in rodent models. Results indicated a significant reduction in depressive behaviors, suggesting its potential utility as a novel antidepressant.
Case Study 2: Neuroprotective Effects
Research published in Pharmaceuticals highlighted the neuroprotective effects of this compound against oxidative stress in neuronal cell lines. The findings support its application in developing therapies for neurodegenerative diseases .
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Biological Activity | Therapeutic Application |
|---|---|---|---|
| (2S)-2-Amino-1-(3-cyclopropylmethylamino)methyl)piperidin-1-yl)propan-1-one | Piperidine ring, cyclopropylmethyl group | Neurotransmitter modulation | Anxiety, depression |
| (S)-2-Amino-1-{3-[cyclopropyl-methyl-amino-methyl]-piperidin-1-yl}-3-methyl-butan-1-one | Similar piperidine structure | Enzyme inhibition | Neurodegenerative diseases |
| 4-[[(7-Aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-ol | Piperidine derivative | CDK inhibition | Cancer therapy |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The target compound belongs to a family of piperidine-based amines with modifications at the aminoalkyl side chain. Key analogs include:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Physicochemical Properties
- pKa and Solubility : The target compound’s predicted pKa (~9.63) aligns with analogs in , suggesting similar ionization behavior. Its moderate lipophilicity may enhance cell membrane permeability compared to more polar derivatives .
- Thermal Stability : The cyclopropyl group’s rigidity may improve thermal stability, though direct data are lacking.
Q & A
Q. What are the common synthetic routes for preparing (2S)-2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one, and how do stereochemical considerations influence the synthesis?
- Methodological Answer : The compound’s synthesis likely involves modular approaches:
- Step 1 : Formation of the piperidine core via nucleophilic substitution or reductive amination. For example, describes a Favorskii rearrangement to generate piperidine derivatives, which could be adapted for constructing the 3-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl moiety.
- Step 2 : Chiral resolution of the (2S)-2-amino-propan-1-one group using enantioselective catalysis or enzymatic methods (e.g., kinetic resolution).
- Critical Parameters : Stereochemical purity is ensured via chiral HPLC (≥98% purity, as in ) or circular dichroism (CD) spectroscopy. Use of protecting groups (e.g., Boc for amines) prevents side reactions during cyclopropane functionalization .
Q. What analytical techniques are recommended for characterizing this compound, and how are data contradictions resolved?
- Methodological Answer :
- Primary Techniques :
- NMR (¹H/¹³C, 2D-COSY) for structural elucidation and confirming stereochemistry.
- Mass Spectrometry (HRMS) to verify molecular weight (e.g., uses HRMS for fluorinated analogs).
- Contradiction Resolution : Discrepancies in spectral data (e.g., unexpected coupling constants) may arise from conformational flexibility or impurities. Cross-validation with X-ray crystallography (as in ) or computational modeling (DFT) resolves ambiguities .
Q. How should researchers handle safety risks associated with this compound during laboratory synthesis?
- Methodological Answer :
- Hazard Classification : Based on , similar amines are classified under GHS02 (flammable) and GHS07 (eye irritation).
- Protocols :
- Use inert atmosphere (N₂/Ar) for reactions involving flammable intermediates.
- Wear nitrile gloves and safety goggles; conduct reactions in fume hoods.
- Emergency measures: For skin contact, rinse with 0.1 M HCl (neutralizes amines); for spills, use vermiculite absorbent .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis of the target compound using Design of Experiments (DoE)?
- Methodological Answer :
- DoE Framework : Follow ’s approach for flow-chemistry optimization. Key factors:
- Variables : Temperature (40–80°C), solvent polarity (THF vs. DMF), catalyst loading (0.1–1.0 mol%).
- Response Surface Methodology (RSM) identifies optimal conditions. For example, used RSM to optimize copolymerization yields.
- Outcome : A 2021 study achieved 85% yield in piperidine-functionalized compounds by balancing steric hindrance and reaction kinetics .
Q. What strategies ensure chiral purity during large-scale synthesis, and how are enantiomeric excess (ee) values quantified?
- Methodological Answer :
- Chiral Control :
- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation (e.g., Ru-BINAP catalysts).
- Purification : Simulated moving bed (SMB) chromatography scales chiral separation efficiently.
- Quantification :
- HPLC with Chiralpak® columns (e.g., uses HPLC for ≥98% purity).
- ee Calculation : Integrate peak areas of enantiomers; cross-check with Mosher’s ester derivatization .
Q. How does the cyclopropane group influence the compound’s bioactivity or physicochemical properties?
- Methodological Answer :
- Physicochemical Impact : Cyclopropane enhances metabolic stability (reduces oxidative degradation) and increases lipophilicity (logP ~2.5, predicted via ChemDraw).
- Bioactivity : Analogous compounds in showed antimicrobial activity due to rigidified conformations. Molecular docking (AutoDock Vina) predicts interactions with enzyme active sites (e.g., bacterial dihydrofolate reductase) .
Q. What computational methods validate the compound’s stability under physiological conditions?
- Methodological Answer :
- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability.
- Degradation Pathways : Predict pH-dependent hydrolysis (ACD/Percepta) and oxidative hotspots (e.g., cyclopropane ring strain).
- Validation : Compare with experimental stability data (e.g., ’s fluorinated analog showed t₁/₂ >24 hrs in PBS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
